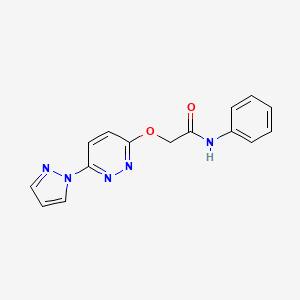

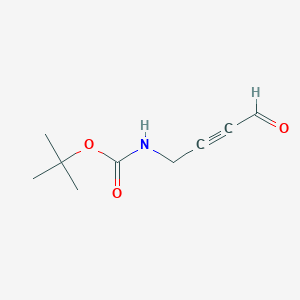

![molecular formula C18H19NO5S2 B2503858 (Z)-propyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate CAS No. 681817-46-9](/img/structure/B2503858.png)

(Z)-propyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(Z)-propyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate" is a derivative of thiazolidinone, a class of heterocyclic compounds featuring a sulfur atom and an amide nitrogen within a five-membered ring structure. This particular compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is indicative of a methylenedioxy group attached to a benzene ring, and a propyl butanoate side chain. Thiazolidinones are known for their diverse biological activities and have been the subject of numerous synthetic and medicinal chemistry studies.

Synthesis Analysis

The synthesis of thiazolidinone derivatives often involves the reaction of suitable precursors such as aldehydes or ketones with thiazolidine-based compounds. In the provided data, the synthesis of related compounds is described. For instance, 5-Arylmethylene-2-imino-4-oxo-2-thiazolidine was obtained from the reaction of α-cyano-3,4,5-trimethoxy cinnamonitrile with 2-imino-4-oxo-2-thiazolidine . Similarly, reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides resulted in various compounds, including Z-3 and Z-2,4-dioxo analogues . These reactions highlight the versatility of thiazolidinones in forming a variety of structurally diverse compounds.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by a core five-membered ring containing both sulfur and nitrogen atoms. The wide C-C-C angle at the methine carbon atom linking the two rings is a notable feature, as observed in the supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones . This structural characteristic may influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thiazolidinone derivatives undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the reaction of 5-Arylmethylene-2-imino-4-oxo-2-thiazolidine with benzyl amine yielded an imidazolidin-4( H )one derivative, while reaction with hydrazine hydrate afforded a dimeric product . Additionally, the reaction with piperidine gave a thiazol-4(5 H )one derivative, which could be further modified with Grignard reagents and active methylene compounds to afford additional thiazolidin-4-one derivatives . These reactions demonstrate the reactivity of the thiazolidinone core and its potential for generating a wide array of compounds with varying properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure and substituents. The presence of hydrogen-bonding capabilities, as seen in the supramolecular structures of related compounds, suggests that these molecules can form stable hydrogen-bonded dimers, chains, and sheets . Such interactions are crucial for the compound's solubility, stability, and potential biological activity. The microanalytical and spectral data provided for synthesized compounds confirm their structures and may offer insights into their physical properties, such as melting points, solubility, and crystallinity .

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

Reactions with Nitrile Oxides

The compound reacts with nitrile oxides in pyridine solution to form various compounds, including Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines. These reactions and the structures of the synthesized compounds have been explored in detail (Kandeel & Youssef, 2001).

Microwave-assisted Synthesis

Microwave-assisted synthesis methods have been used to create derivatives of the compound, demonstrating its versatility in chemical synthesis (Zidar, Kladnik, & Kikelj, 2009).

Antimicrobial and Antitumor Activity

Antimicrobial Properties

The compound exhibits antimicrobial activity, with some derivatives showing significant effects against S. aureus (Frolov et al., 2017).

Antitumor Screening

Derivatives of the compound have shown moderate antitumor activity against various malignant tumor cells, with specific effectiveness noted in the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).

Evaluation in Cancer Chemotherapy

Leucettamine B analogs of the compound have been synthesized and evaluated for anticancer activity, showing potential in cancer chemotherapy (Hsu et al., 2020).

Anticonvulsant Agents

Some derivatives of the compound have been studied as potential anticonvulsant agents, displaying high protection against seizures (Dong et al., 2019).

Other Applications

Electrochemical Characterization

Electrochemical properties of certain derivatives have been characterized, revealing insights into their redox potential and oxidation mechanisms (Ungureanu et al., 2021).

Fluorescence Properties for Metal Ion Detection

Some derivatives have been explored for their fluorescence properties, indicating potential use as chemical sensors for metal ions like Co^2+ (Li Rui-j, 2013).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

propyl 4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S2/c1-2-8-22-16(20)4-3-7-19-17(21)15(26-18(19)25)10-12-5-6-13-14(9-12)24-11-23-13/h5-6,9-10H,2-4,7-8,11H2,1H3/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKIYTJTJQOWFN-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)CCCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

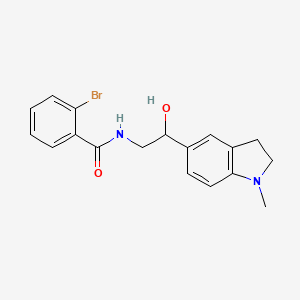

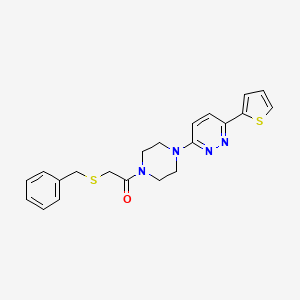

![(9E)-4,6-Dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,5,18-trione](/img/structure/B2503775.png)

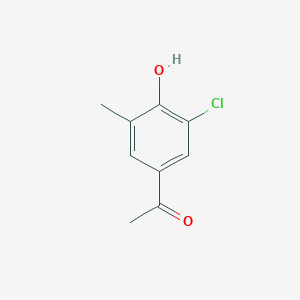

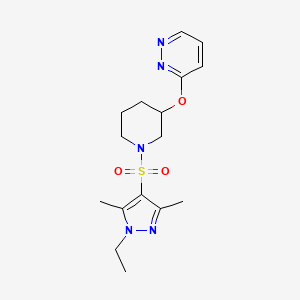

![Methyl 2-[4-(aminocarbonyl)piperidin-1-yl]-3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2503778.png)

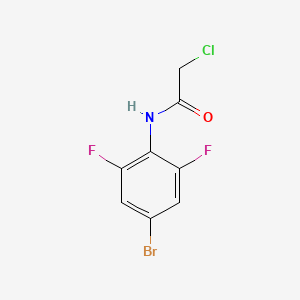

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2503785.png)

![1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2503786.png)

![1-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2503789.png)

![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2503797.png)